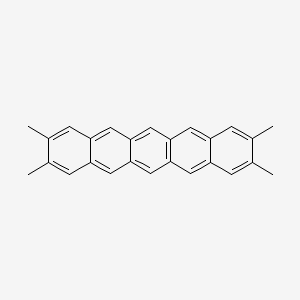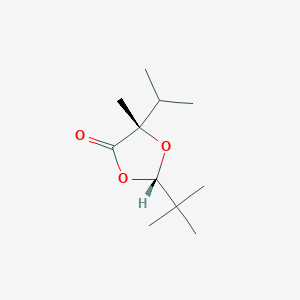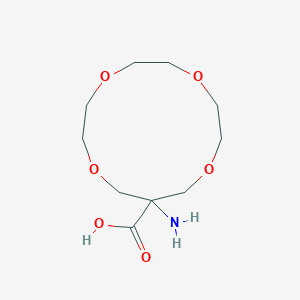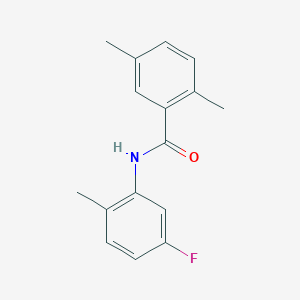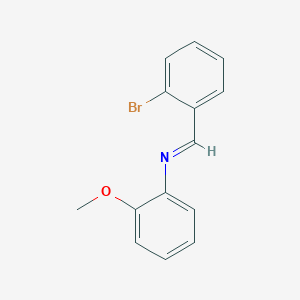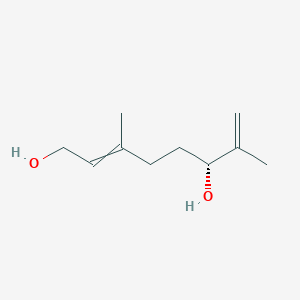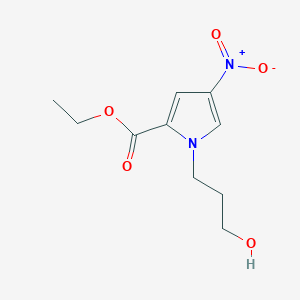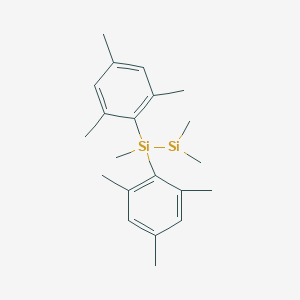
CID 11624274
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 11624274” is a heterocyclic IDH mutant inhibitor. It is particularly notable for its structural characteristics and its application in the field of medicine, especially in the treatment of diseases caused by IDH2 mutations .
Preparation Methods
The preparation of CID 11624274 involves the synthesis of a s-triazine compound. The synthetic route includes the formation of a general formula (I) or a pharmaceutically acceptable salt thereof. The preparation method involves specific reaction conditions and the use of various reagents to achieve the desired compound . Industrial production methods for this compound are not explicitly detailed in the available literature, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing.
Chemical Reactions Analysis
CID 11624274 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 11624274 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving IDH2 mutations.
Medicine: It is used in the development of treatments for diseases caused by IDH2 mutations, such as certain types of cancer.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of CID 11624274 involves its inhibition of the activity of IDH2 mutants. This compound effectively inhibits the process of catalyzing alpha-ketoglutaric acid to generate 2-hydroxyglutaric acid by the IDH2 mutant. This inhibition is crucial in preventing and treating diseases caused by IDH2 mutations .
Comparison with Similar Compounds
CID 11624274 can be compared with other similar compounds, such as other IDH mutant inhibitors. These compounds share similar structural characteristics and mechanisms of action but may differ in their potency, specificity, and side effects. Some similar compounds include:
CID 11624275: Another IDH mutant inhibitor with slightly different structural characteristics.
CID 11624276: A compound with similar inhibitory effects but different pharmacokinetic properties
This compound stands out due to its specific structural features and its effectiveness in inhibiting IDH2 mutants, making it a valuable compound in medical research and treatment.
Properties
Molecular Formula |
C21H31Si2 |
|---|---|
Molecular Weight |
339.6 g/mol |
InChI |
InChI=1S/C21H31Si2/c1-14-10-16(3)20(17(4)11-14)23(9,22(7)8)21-18(5)12-15(2)13-19(21)6/h10-13H,1-9H3 |
InChI Key |
PDEMRLJWAXWMBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C)(C2=C(C=C(C=C2C)C)C)[Si](C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


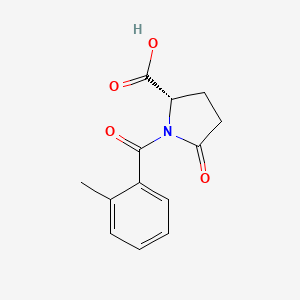
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
